molecular formula C8H7NO B1457870 2-Ethynyl-4-methoxypyridine CAS No. 1211533-95-7

2-Ethynyl-4-methoxypyridine

Cat. No. B1457870
M. Wt: 133.15 g/mol
InChI Key: KGPROXILVAWCPU-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxypyridine is an organometallic compound that belongs to the pyridine family. It has a CAS Number of 1211533-95-7 and a molecular weight of 133.15 .


Molecular Structure Analysis

The InChI code for 2-Ethynyl-4-methoxypyridine is 1S/C8H7NO/c1-3-7-6-8(10-2)4-5-9-7/h1,4-6H,2H3 . This indicates that the molecule consists of a pyridine ring with an ethynyl group (C≡C-H) at the 2-position and a methoxy group (O-CH3) at the 4-position.


Physical And Chemical Properties Analysis

2-Ethynyl-4-methoxypyridine is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Photocatalysis

2-Ethynyl-4-methoxypyridine derivatives have been utilized in the synthesis of alkyne-substituted photocatalysts based on [RuCl(bpy)(tpy)]⁺. These complexes were studied for their ability to photocatalyze the oxidation of 4-methoxybenzyl alcohol to the corresponding benzaldehyde. The incorporation of ethynyl-phenylene substituents did not negatively impact the complexes' photocatalytic performance, indicating the potential of 2-Ethynyl-4-methoxypyridine derivatives in photocatalytic applications (Davidson et al., 2015).

Thermally Induced Rearrangement

Studies on analogues of 2-Ethynyl-4-methoxypyridine revealed their ability to undergo rearrangement to form N-alkylpyridones under specific conditions such as flash vacuum pyrolysis (FVP). This reactivity pattern suggests the potential of 2-Ethynyl-4-methoxypyridine in synthetic chemistry, particularly in the formation of structurally diverse pyridine derivatives (Lister et al., 2003).

Synthetic Chemistry

2-Ethynyl-4-methoxypyridine has been used as a starting material in the synthesis of various pyridylsulfanilamide derivatives. These compounds were studied for their antimicrobial properties, highlighting the versatility of 2-Ethynyl-4-methoxypyridine in synthetic chemistry and its potential applications in developing antimicrobial agents (El-Salam & Mohamed, 2005).

Furan-Fused Heterocycle Synthesis

2-Ethynyl-4-methoxypyridine derivatives have been used in the synthesis of furan-fused heterocycles. This process involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, demonstrating the compound's utility in the synthesis of complex organic molecules (Conreaux et al., 2008).

Safety And Hazards

2-Ethynyl-4-methoxypyridine is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethynyl-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-6-8(10-2)4-5-9-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPROXILVAWCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-methoxypyridine

CAS RN

1211533-95-7
Record name 2-ethynyl-4-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HYV Ching, X Wang, M He, N Perujo Holland… - Inorganic …, 2017 - ACS Publications
… Subsequent TMS deprotection by treatment with potassium carbonate in methanol led to 2-ethynyl-4-methoxypyridine as the major product (73% isolated yield). The same reactivity was …
Number of citations: 67 pubs.acs.org
A Desmecht, T Steenhaut, F Pennetreau… - … A European Journal, 2018 - Wiley Online Library
… Starting from 4-G 3 , we clicked 2-ethynyl-4-methoxypyridine in the presence of CuI and PMDETA to afford 9-G 3 (Scheme 4 A). The formation of the triazole-pyridine moiety enables the …
P Shiri, AM Amani - Monatshefte für Chemie-Chemical Monthly, 2021 - Springer
… In continuation, the 2-ethynyl-4-methoxypyridine was reacted with 22-G 3 using CuI and then the iridium bidentate complex 23-G 3 was synthesized using the dimer [IrCp*Cl 2 ] 2 . The …
Number of citations: 7 link.springer.com
NRITCT Catalytic - theses.hal.science
… -4-nitropyridine 25 in 33% overall yield while coupling with ethynyltrimethylsilane (TMSA) and deprotection with potassium carbonate in methanol gave 2-ethynyl-4-methoxypyridine 26 …
Number of citations: 0 theses.hal.science
M He - 2019 - theses.hal.science
… -4-nitropyridine 25 in 33% overall yield while coupling with ethynyltrimethylsilane (TMSA) and deprotection with potassium carbonate in methanol gave 2-ethynyl-4-methoxypyridine 26 …
Number of citations: 3 theses.hal.science
M He - 2019 - theses.fr
… -4-nitropyridine 25 in 33% overall yield while coupling with ethynyltrimethylsilane (TMSA) and deprotection with potassium carbonate in methanol gave 2-ethynyl-4-methoxypyridine 26 …
Number of citations: 0 www.theses.fr

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